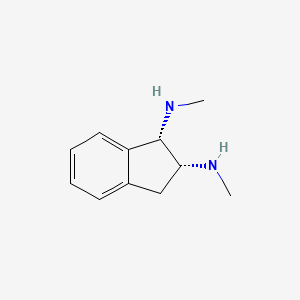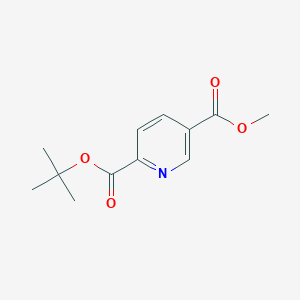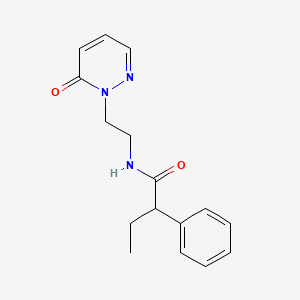![molecular formula C12H11Cl2N3OS B2506525 1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime CAS No. 946387-05-9](/img/structure/B2506525.png)
1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime (1-DCAT) is an organic compound with a wide range of applications in the scientific research field. It is a member of the oxime family, which are compounds that contain a carbonyl group and an oxime group. 1-DCAT has been studied for its potential to be used in a variety of different laboratory experiments and research applications.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including our compound of interest, have demonstrated potential as anticancer agents . Researchers have synthesized various quinazoline compounds, modifying the quinazoline moiety to enhance their biological activity. In the context of cancer, these derivatives may inhibit tumor growth, metastasis, or angiogenesis.
Antibacterial Applications
Quinazoline derivatives have been explored for their antibacterial properties . Our compound could potentially inhibit bacterial growth or disrupt essential cellular processes. Further studies are needed to validate its efficacy against specific bacterial strains.
Antifungal Activity
Considering its resemblance to other bioactive oxime ethers , our compound could potentially exhibit antifungal effects. Comparative studies against established antifungal drugs would be informative.
properties
IUPAC Name |
N-[1-[2-(2,4-dichloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c1-6-11(7(2)17-18)19-12(15-6)16-10-4-3-8(13)5-9(10)14/h3-5,18H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANLGAUFQDQWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2506445.png)
![2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2506446.png)

![4-methylbenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2506450.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2506455.png)
![cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2506457.png)
![4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile](/img/structure/B2506460.png)

![1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea](/img/structure/B2506462.png)
![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)
